Naringin hydrate

説明

Contextualization within Flavonoid Research

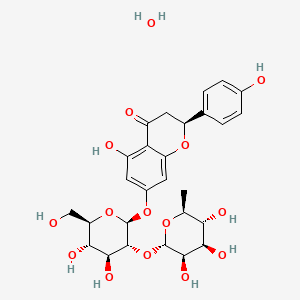

Flavonoids are a large class of plant secondary metabolites recognized for their wide-ranging biological effects, with antioxidant properties being one of the most well-documented. mums.ac.ir Naringin belongs to the flavanone subclass of flavonoids and is a glycoside of naringenin. nih.govmdpi.com Its structure, featuring two rhamnose units attached to the naringenin aglycone, is fundamental to its bioactivity. mums.ac.ir Research into naringin hydrate contributes significantly to the broader understanding of flavonoid chemistry and function, particularly in how glycosylation affects bioavailability and biological action. nih.gov The study of naringin and its aglycone, naringenin, helps to elucidate the structure-activity relationships within the flavonoid family, revealing how specific structural features influence their potent antioxidant and anti-inflammatory capabilities. mdpi.com

Significance as a Natural Product in Biomedical Sciences

The therapeutic potential of this compound spans a remarkable spectrum of biomedical applications. researchgate.net It is recognized for its antioxidant, anti-inflammatory, anti-apoptotic, and anti-carcinogenic properties. mums.ac.irwisdomlib.org These attributes have prompted investigations into its efficacy in mitigating a variety of health conditions.

Extensive research has highlighted naringin's potential in several key areas:

Antioxidant and Anti-inflammatory Effects: Naringin demonstrates potent antioxidant activity by scavenging free radicals and enhancing the body's own antioxidant enzyme systems. biosynth.com It also exhibits significant anti-inflammatory actions by inhibiting pro-inflammatory cytokines and modulating key signaling pathways. biosynth.commdpi.com Studies have shown its ability to reduce the expression of inflammatory markers like TNF-α, IL-1β, and IL-6. mums.ac.ir

Neuroprotective Properties: Emerging evidence suggests a neuroprotective role for naringin. wisdomlib.org It has been shown to protect against neurotoxicity and may offer therapeutic potential for neurodegenerative diseases like Alzheimer's. nih.govfrontiersin.org Research indicates it can improve cognitive function and reduce oxidative damage in the brain. nih.govbrieflands.com

Cardiovascular and Metabolic Health: Naringin has been investigated for its beneficial effects on cardiovascular health and metabolic syndrome. mums.ac.irnih.gov It has shown potential in lowering plasma cholesterol and triglyceride levels. mums.ac.ir Studies also suggest it can help alleviate conditions associated with metabolic syndrome, such as obesity, hypertension, and hyperglycemia. nih.govresearchgate.net

Bone Health: Research has pointed to naringin's positive influence on bone health, with studies indicating its potential to stimulate bone formation and inhibit bone resorption. nih.gov This has led to its investigation as a potential therapeutic agent for osteoporosis. researchgate.netnih.gov

Interactive Table 1: Investigated Biomedical Applications of this compound

| Area of Research | Key Findings |

| Antioxidant | Scavenges free radicals and enhances endogenous antioxidant enzymes. biosynth.com |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6). mums.ac.irmdpi.com |

| Neuroprotection | Shows potential in mitigating neurotoxicity and improving cognitive function. wisdomlib.orgnih.gov |

| Cardiovascular Health | May help lower cholesterol and protect against cardiovascular disorders. mums.ac.ir |

| Metabolic Syndrome | Investigated for its role in alleviating obesity, hyperglycemia, and hypertension. nih.gov |

| Bone Health | Promising results in stimulating osteogenesis and preventing bone loss. nih.gov |

Current Research Paradigms and Future Perspectives

Current research on this compound is increasingly focused on overcoming its limitations, primarily its low water solubility and poor bioavailability, which hinder its clinical application. nih.govnih.gov A significant paradigm shift involves the use of nanotechnology to enhance its delivery and efficacy. nih.gov Nanoformulations, such as lipid nanoparticles and mixed micelles, are being developed to improve its solubility, protect it from degradation, and target it to specific tissues. mums.ac.irmdpi.com

Future research will likely continue to explore these advanced drug delivery systems. Moreover, there is a growing interest in investigating the synergistic effects of naringin with other therapeutic agents to enhance their combined efficacy, particularly in cancer therapy and the treatment of chronic inflammatory diseases. mums.ac.iracs.org Further preclinical and clinical studies are essential to fully elucidate the therapeutic potential of this compound and translate the promising findings from the laboratory into clinical practice. nih.gov The exploration of naringin's role in modulating gut microbiota is also an emerging area of research that holds significant promise for understanding its metabolic effects. researchgate.net

Interactive Table 2: Chemical and Physical Properties of Naringin

| Property | Value | Source |

| Molecular Formula | C27H32O14 | mums.ac.ir |

| Molecular Weight | 580.5 g/mol | nih.gov |

| Melting Point | 83 °C | nih.gov |

| Solubility in Water | 1 mg/mL at 40 °C | nih.gov |

| LogP | -0.44 | nih.gov |

特性

IUPAC Name |

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14.H2O/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11;/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3;1H2/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNHAWBPPPWRLN-OSSFAINNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin, Biosynthesis, and Production Methodologies

Natural Occurrence and Distribution in Biological Systems

Phytochemical Sources and Extraction Strategies

Naringin is widely distributed throughout the plant kingdom, with its most significant concentrations found in citrus fruits. researchgate.net It is particularly abundant in grapefruit (Citrus paradisi), pomelo (Citrus grandis), and sour orange (Citrus aurantium). mdpi.comencyclopedia.pub The distribution of naringin within the fruit is not uniform; the highest levels are typically found in the pith (the white, spongy layer beneath the peel), followed by the peel (flavedo and albedo), seeds, and finally the juice. nih.govencyclopedia.pub For instance, the peel of a grapefruit can contain as much as 2300 μg/mL of naringin, while the juice contains significantly less. encyclopedia.pub Similarly, in pummelo, the peel contains a much higher concentration of naringin (3910 μg/mL) compared to the juice (220 μg/mL). nih.govencyclopedia.pub

Table 1: Naringin Content in Various Citrus Fruit Parts

| Citrus Species | Part of Fruit | Naringin Concentration | Reference |

|---|---|---|---|

| Grapefruit (Citrus paradisi) | Peel | 2300 μg/mL | encyclopedia.pub |

| Grapefruit (Citrus paradisi) | Seeds | 200 μg/mL | encyclopedia.pub |

| Grapefruit (Citrus paradisi) | Juice Vesicles | 295–377 ppm | mdpi.com |

| Grapefruit (Citrus paradisi) | Back Membrane (near albedo) | 17,994–27,330 ppm | mdpi.com |

| Pummelo (Citrus grandis) | Peel | 3910 μg/mL | encyclopedia.pub |

| Pummelo (Citrus grandis) | Juice | 220 μg/mL | encyclopedia.pub |

| Sweet Orange (Citrus sinensis) | Juice | 22.06 ± 0.50 µg/mL | mdpi.com |

| Kinnow (Citrus reticulata) | Peel (wet) | 0.6–1.0 g/kg | ias.ac.in |

| Citrus aurantiifolia | Skin | 517.2 μg/mL | nih.gov |

| Citrus aurantiifolia | Juice | 98 μg/mL | nih.gov |

| Citrus aurantiifolia | Seed | 29.2 μg/mL | nih.gov |

The extraction of naringin from these plant sources, primarily citrus peel waste from the juice industry, is a key focus of research. google.com A variety of extraction techniques have been developed and optimized.

Solvent Extraction: This is a conventional method utilizing solvents like methanol or ethanol. phcogres.comresearchgate.net Soxhlet extraction, a type of continuous hot solvent extraction, has been employed using methanol at temperatures between 55-65°C. researchgate.net Another approach involves boiling citrus peels in water and then using an adsorption-desorption technique with a macroporous resin to isolate the naringin. ias.ac.in

Ultrasound-Assisted Extraction (UAE): This modern technique uses the energy of ultrasonic waves to enhance extraction efficiency. Studies have shown UAE to be highly effective, with ethanol being a particularly efficient solvent. phcogres.com Optimized conditions for UAE from Citrus sinensis peels were found to be an extraction temperature of 65.5°C, a solvent-to-drug ratio of 25.88 mL/g, and an extraction time of approximately 30 minutes, yielding around 2.021 mg/g of naringin. phcogres.com

Supercritical Fluid Extraction (SFE): This method uses supercritical carbon dioxide (SC-CO2) to extract naringin from sources like grapefruit seeds and peels. ias.ac.in It is considered a green technology due to the avoidance of organic solvents.

Other Methods: Techniques such as maceration, reflux, microwave-assisted extraction, and high hydrostatic pressure extraction have also been explored. phcogres.comresearchgate.net

Table 2: Comparison of Naringin Extraction Techniques

| Extraction Method | Solvent(s) | Key Parameters | Yield/Efficiency | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted Extraction | Ethanol | Temp: 65.5°C, Time: ~30 min, Ratio: 25.88 mL/g | 2.021 mg/g | phcogres.com |

| Soxhlet Extraction | Methanol | Temp: 55-65°C, Time: ~3 h | - | researchgate.net |

| Water Extraction & Adsorption | Water, Ethanol | Boiling peels in water, adsorption on resin, desorption with ethanol | ~49% w/w recovery from extract | ias.ac.in |

| Supercritical Fluid Extraction | Supercritical CO2 | - | Up to 14.4 g/kg | researchgate.net |

Microbial Production Systems

While plant extraction is the traditional source, microbial fermentation is emerging as a sustainable and controlled alternative for producing naringin and its aglycone, naringenin. asm.org The heterologous production of these flavonoids has been successfully demonstrated in microorganisms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. asm.orgfrontiersin.org More recently, other microbes, including Streptomyces species, Lactococcus lactis, and Pichia pastoris, have been investigated as potential production hosts. frontiersin.orgmdpi.com These microbial systems offer the potential to produce specific, single flavonoid molecules in high quantities, overcoming the limitations of low productivity and complex mixtures recovered from plants. capes.gov.br

Furthermore, certain microorganisms possess the enzyme naringinase, which can hydrolyze naringin. Naringinase is a complex of two enzymes: α-L-rhamnosidase and β-D-glucosidase. scispace.com It first converts naringin into prunin and rhamnose, and then prunin is further hydrolyzed to naringenin and glucose. scispace.com Fungal species, particularly from the Aspergillus and Penicillium genera, are well-known producers of naringinase. scispace.commdpi.com

Biosynthetic Pathway Elucidation and Engineering

The biosynthesis of naringin involves the formation of its core flavanone structure, naringenin, which is then glycosylated. The naringenin backbone is synthesized via the phenylpropanoid pathway.

Phenylpropanoid Pathway in Plants

In plants, the biosynthesis of flavonoids begins with the aromatic amino acids L-phenylalanine or L-tyrosine, which are products of the shikimate pathway. frontiersin.orgacs.org The core pathway to naringenin involves a sequence of enzymatic reactions:

Formation of p-Coumaric Acid: L-phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) , and then to p-coumaric acid by cinnamate-4-hydroxylase (C4H) . Alternatively, L-tyrosine can be directly converted to p-coumaric acid by tyrosine ammonia-lyase (TAL) . acs.orgbiorxiv.org

Activation to p-Coumaroyl-CoA: The resulting p-coumaric acid is activated into its thioester form, p-coumaroyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL) . acs.orgbiorxiv.org

Chalcone Synthesis: Chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. acs.orgresearchgate.net

Isomerization: Finally, chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin. acs.orgbiorxiv.org

Once naringenin is formed, it is converted to naringin hydrate through glycosylation, where a neohesperidoside sugar moiety is attached.

Microbial Biosynthesis Mechanisms (e.g., Streptomyces clavuligerus, Saccharomyces cerevisiae)

The discovery of naringenin production in prokaryotes has opened new avenues for its synthesis.

Streptomyces clavuligerus : This actinobacterium, known for producing clavulanic acid, was the first prokaryote in which natural naringenin production was reported. mdpi.comsigmaaldrich.comnih.govnih.gov Interestingly, the genes required for its biosynthesis are not clustered together, which is unusual for secondary metabolite pathways in bacteria. sigmaaldrich.comnih.gov The pathway in S. clavuligerus involves:

A tyrosine ammonia lyase (TAL) , encoded by the tal gene, which converts L-tyrosine to p-coumaric acid. mdpi.comnih.gov

A chalcone synthase (NCS) and a P450 monooxygenase (NcyP) , encoded by the adjacent genes ncs and ncyP, which are responsible for the subsequent conversion to naringenin. mdpi.comsigmaaldrich.com

It is proposed that in S. clavuligerus, the P450 monooxygenase completes the cyclization of the naringenin chalcone, a role performed by chalcone isomerase in plants. mdpi.com

Saccharomyces cerevisiae : This yeast is a popular host for metabolic engineering due to its well-characterized genetics and robustness in industrial fermentations. To produce naringenin, S. cerevisiae is engineered with the necessary genes from the plant phenylpropanoid pathway. asm.orgcapes.gov.br A typical strategy involves introducing genes encoding:

PAL or TAL to produce p-coumaric acid. capes.gov.br

4CL to produce p-coumaroyl-CoA. nih.gov

CHS to synthesize naringenin chalcone. nih.gov

CHI to cyclize the chalcone into naringenin. nih.gov

By expressing these heterologous genes, engineered yeast can convert glucose or supplemented precursors like p-coumaric acid into naringenin. asm.orgnih.gov

Genetic and Metabolic Engineering for Enhanced Biosynthesis

Significant efforts have been made to optimize microbial hosts for higher titers, rates, and yields of naringenin. The strategies focus on improving precursor supply, optimizing the expression of biosynthetic genes, and reducing the formation of byproducts.

Enhancing Precursor Supply: The availability of the precursors p-coumaroyl-CoA and especially malonyl-CoA is often a rate-limiting step. acs.orgbiorxiv.org Engineering strategies include:

Deregulating Aromatic Amino Acid Synthesis: In S. cerevisiae, feedback inhibition of key enzymes in the shikimate pathway (e.g., Aro3, Aro4) is alleviated to increase the flux towards phenylalanine and tyrosine. capes.gov.br

Boosting Malonyl-CoA Levels: Overexpressing native enzymes like acetyl-CoA carboxylase (ACC1) or engineering fatty acid catabolic pathways can increase the intracellular pool of malonyl-CoA, pushing the equilibrium towards naringenin synthesis. biorxiv.orgresearchgate.net

Pathway Optimization and Byproduct Reduction:

Gene Selection and Expression Tuning: Selecting enzymes with optimal kinetics and fine-tuning their expression levels using different promoters is crucial. capes.gov.brresearchgate.net For instance, increasing the copy number of the chalcone synthase gene has been shown to improve naringenin titers. capes.gov.br

Eliminating Competing Pathways: Deleting genes responsible for byproduct formation can redirect metabolic flux towards the target compound. In S. cerevisiae, eliminating phenylpyruvate decarboxylases (Aro10, Pdc5, Pdc6) reduces the synthesis of competing aromatic compounds. capes.gov.br

Advanced Engineering Approaches:

Biosensors: Transcriptional-factor-based biosensors that respond to intermediate metabolites like p-coumaroyl-CoA or malonyl-CoA have been developed. acs.org These sensors can dynamically regulate the expression of pathway genes to balance metabolic flux and improve production. acs.org

Co-culture Systems: Designing co-cultures of different engineered yeast strains, where each strain performs a part of the biosynthetic pathway, has been explored to efficiently produce naringenin derivatives. frontiersin.org

These combined engineering efforts have led to significant increases in naringenin production, with titers reaching over 1 g/L in fed-batch fermentations with engineered S. cerevisiae. frontiersin.orgresearchgate.net

**Table 3: Selected Metabolic Engineering Strategies for Naringenin Production in *S. cerevisiae***

| Engineering Strategy | Host Strain Modification | Precursor/Carbon Source | Naringenin Titer | Reference |

|---|---|---|---|---|

| De novo synthesis and chassis development | Expressed A. thaliana genes; deregulated aromatic amino acid synthesis; deleted byproduct pathways (ARO10, PDC5, PDC6) | Glucose | ~400 μM (in bioreactor) | capes.gov.br |

| Precursor feeding | Expressed PAL, C4H, 4CL, CHS, CHI | p-Coumaric Acid | 28.3 mg/L | nih.gov |

| Pathway optimization | Integrated TAL, 4CL, CHS, CHI | Tyrosine / p-Coumaric Acid | 648.63 mg/L (with p-coumaric acid feeding) | researchgate.net |

| Fatty acid catabolism integration | Engineered fatty acid β-oxidation for acetyl-CoA supply | Glucose | 1.13 g/L (in 5-L bioreactor) | researchgate.net |

| Fine-tuning precursor synthesis | Spatiotemporal control of p-coumaric acid synthesis | Glucose | 933 mg/L | biorxiv.org |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (2S)-Naringenin |

| 4-coumarate:CoA ligase |

| Acetyl-CoA |

| Acetyl-CoA carboxylase |

| Caffeic acid |

| Chalcone isomerase |

| Chalcone synthase |

| Cinnamate-4-hydroxylase |

| Cinnamic acid |

| Clavulanic acid |

| Coelutes |

| CouR |

| p-Coumaric acid |

| p-Coumaroyl-CoA |

| p-Dihydrocoumaroyl-CoA |

| Eriodictyol |

| Ethanol |

| Ferulic acid |

| Glucose |

| Hesperidin |

| L-phenylalanine |

| L-tyrosine |

| Limonin |

| Malonyl-CoA |

| Methanol |

| Naringenin |

| Naringenin chalcone |

| Naringin |

| This compound |

| Nomilin |

| Phenylalanine ammonia-lyase |

| Phloretic acid |

| Phloretin |

| Pinocembrin |

| Prunin |

| Rhamnose |

| Rutin |

Research-Scale Isolation and Purification Methodologies

Advanced Chromatographic Separation Techniques

Chromatography remains a cornerstone for the purification of natural products like this compound. Modern advancements have led to highly efficient and selective methods.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for solid stationary supports, thereby avoiding irreversible adsorption of the sample. researchgate.net This method has been successfully applied for the preparative isolation and purification of naringin. researchgate.nettandfonline.com In one application, a two-phase solvent system composed of n-hexane-1-butanol–methanol–0.5% acetic acid (in a 1:3:1:4 v/v ratio) was used to isolate naringin from crude extracts of Exocarpium citri Grandis with a purity of 97.1%. tandfonline.com Another study utilized a two-step HSCCC process to separate naringin from Aurantii fructus, achieving a purity of 98.5%. mdpi.comnih.gov The selection of an appropriate two-phase solvent system is critical for a successful HSCCC separation, with the goal of achieving an ideal partition coefficient (K) for the target compounds. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional high-performance liquid chromatography (HPLC), including higher resolution, faster analysis times, and reduced solvent consumption. A UPLC method has been developed for the simultaneous determination of naringin and other active compounds in Fructus aurantii. nih.gov This method employs a C18 column with a gradient mobile phase of acetonitrile and 0.5% acetic acid-water, allowing for the successful separation of all targeted constituents within 9 minutes. nih.gov For chiral separation of naringenin, the aglycone of naringin, an ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) method has been established. frontiersin.org This technique uses a chiral column and can achieve baseline separation of enantiomers in under 5 minutes. frontiersin.org

Macroporous Resin Column Chromatography is often used as an effective preliminary cleanup step before further purification. researchgate.net In a study aimed at large-scale purification, D101 macroporous resin was selected to clean up naringin from Fructus aurantii. The process involved eluting undesired constituents with 10% aqueous ethanol, followed by elution of the target compound with 70% aqueous ethanol, resulting in a naringin content of 57.1% with a 95.7% recovery. researchgate.net This crude extract was then further purified by HSCCC. researchgate.net

Table 1: Comparison of Advanced Chromatographic Techniques for this compound Purification

| Technique | Principle | Typical Purity Achieved | Key Advantages | Research Example |

|---|---|---|---|---|

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. researchgate.net | 97.1% - 98.5% tandfonline.commdpi.comnih.gov | No irreversible sample adsorption, high sample loading capacity, suitable for large-scale isolation. researchgate.net | Isolation from Exocarpium citri Grandis and Aurantii fructus. researchgate.nettandfonline.com |

| Ultra-Performance Liquid Chromatography (UPLC) | Liquid chromatography using sub-2 µm particles for high separation efficiency. | Not explicitly stated for purity, but high resolution achieved. nih.gov | High resolution, fast analysis, reduced solvent use. nih.gov | Simultaneous determination in Fructus aurantii. nih.gov |

| Macroporous Resin Chromatography | Adsorption chromatography based on polarity differences. researchgate.net | 57.1% (as a preliminary step) researchgate.net | Effective for initial cleanup and enrichment, high recovery. researchgate.net | Cleanup of naringin from Fructus aurantii. researchgate.net |

Emerging Techniques for Isolation

In addition to established chromatographic methods, several innovative techniques are being explored for the isolation of this compound, offering enhanced selectivity and more environmentally friendly processes.

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites that can selectively bind a target molecule. mdpi.comresearchgate.net This "lock and key" mechanism provides high selectivity. researchgate.net For naringin, MIPs have been developed for selective extraction and separation. mdpi.com For instance, surface-imprinted MIP microspheres have been prepared to selectively separate naringin from Citri Grandis. mdpi.com In another approach, magnetic MIPs coated on chitosan were fabricated for the selective recognition and enrichment of naringin from pummelo peel, demonstrating a maximum binding amount of 15.08 mg/g and an extraction efficiency between 79.53% and 84.63%. nih.gov These polymers can be used as adsorbents in solid-phase extraction (SPE) to enhance selectivity compared to traditional SPE methods. mdpi.com

Aqueous Two-Phase System (ATPS) extraction is a liquid-liquid extraction method that utilizes a system formed by two immiscible aqueous solutions, such as an ethanol/salt combination. researchgate.net This technique is considered biocompatible and environmentally friendly. researchgate.net The combination of ultrasound assistance with ATPS (UA-ATPE) has been shown to be a highly effective method for the simultaneous extraction and preliminary purification of naringin, along with other compounds, from the fruitlets of Citrus aurantium L. researchgate.netnih.gov One study found that an optimal UA-ATPE process yielded 7.39 mg/g of naringin. nih.gov Another study using an ultrasonic-assisted ATPS with 1-propanol and ammonium sulfate achieved a maximum naringin yield of 4.27%. spgykj.com This method can achieve extraction and purification in a single step. researchgate.net

Molecular Modifications and Synthetic Approaches

Semi-Synthetic Derivative Design and Synthesis

The structural framework of naringin hydrate offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with potentially improved properties. These modifications primarily target the hydroxyl groups, the carbonyl group on the C-ring, and the glycosidic moiety.

Structural Analogues and Conjugates

The synthesis of structural analogues of naringin often involves modifications of its aglycone, naringenin. Naringenin possesses hydroxyl groups at the 5, 7, and 4' positions, which serve as key sites for substitution to create analogues like narirutin and prunin. researchgate.net The introduction of different functional groups at these positions can significantly alter the molecule's biological activity. researchgate.net For instance, the esterification and alkylation of the 7-OH group with bulky substituents have been shown to yield compounds with improved anticancer effects. nih.gov

Furthermore, the creation of conjugates has emerged as a promising strategy. Naringenin has been conjugated with silver nanoparticles, a process that enhances its antimicrobial properties. nih.gov This one-step green synthesis, utilizing sunlight, resulted in a naringenin-nanosilver conjugate with significantly increased antibacterial potential against both Gram-positive and Gram-negative bacteria. nih.gov Another approach involves the condensation of flavonoids like taxifolin, a structural analogue of naringenin, with glyoxylic acid, which has been shown to produce derivatives with higher antioxidant activity. nih.gov

Oxime and Hydrazone Derivatives

Modification of the carbonyl group at the C-4 position of the flavanone structure to form oximes and hydrazones has been a key area of investigation. The synthesis of naringenin oxime is achieved by reacting naringenin with hydroxylamine hydrochloride in the presence of a base. nih.govmdpi.com This reaction can yield two geometric isomers, (E) and (Z), which can be separated and characterized. nih.gov Similarly, hydrazone derivatives are synthesized by reacting naringin with various hydrazine compounds. rjpbcs.com Studies have shown that converting the carbonyl group to an oxime or hydrazone can significantly boost the biological activities of the parent compound. dergipark.org.trresearchgate.net For example, the synthesis of naringenin-4-quinoline hydrazone derivatives has demonstrated markedly improved antitumor activity compared to naringenin itself. google.com

The general synthesis route for oxime derivatives involves dissolving the O-alkyl derivative of naringenin in anhydrous ethanol and adding hydroxylamine hydrochloride and anhydrous sodium acetate, followed by heating. mdpi.com For hydrazone derivatives, naringin is reacted with different hydrazine and semicarbazone derivatives to form the corresponding analogues. rjpbcs.com

Interactive Table: Synthesis of this compound Oxime and Hydrazone Derivatives

| Derivative Type | Starting Material | Reagents | Key Findings | Reference |

|---|---|---|---|---|

| Oxime | O-alkyl derivatives of naringenin | Hydroxylamine hydrochloride, Anhydrous sodium acetate | Introduction of the =NOH group can enhance biological properties. | mdpi.com |

| Hydrazone | Naringin | Various hydrazine derivatives | Substitution of the oxygen moiety with hydrazide to form hydrazones increases antibacterial activity. | rjpbcs.com |

| Quinoline Hydrazone | Naringenin | Hydrazinoquinoline | Resulting derivatives showed significantly improved antitumor activity. | google.com |

Metal Complexation of this compound

The formation of metal complexes with this compound is another strategy to enhance its biological efficacy. Naringin can act as a ligand, coordinating with various transition metal ions such as Cr(III), Mn(II), Fe(III), Co(II), Ni(II), and Zn(II). tsijournals.comtsijournals.com The synthesis of these complexes typically involves reacting an ethanolic solution of the metal salt with an ethanolic solution of naringin, often with heating under reflux. tsijournals.com

Spectroscopic analyses, including FT-IR and UV-Vis, have shown that metal ions like Cu(II) coordinate with naringin through the carbonyl group at position 4 and the hydroxyl group at position 5 of the C-ring. nih.govnih.gov This complexation has been found to increase the antioxidant and anti-inflammatory activities of naringin. nih.govnih.gov The resulting metal complexes are often colored crystalline solids, soluble in solvents like DMF and DMSO, and are thermally stable. tsijournals.comtsijournals.com

Interactive Table: Metal Complexes of this compound

| Metal Ion | Coordination Site | Impact on Activity | Reference |

|---|---|---|---|

| Cu(II) | Positions 4 (carbonyl) and 5 (hydroxyl) | Higher antioxidant, anti-inflammatory, and tumor cell cytotoxicity activities. | nih.govnih.gov |

| Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Zn(II) | - | Enhanced antimicrobial activity compared to free naringin. | tsijournals.comtsijournals.com |

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for designing more potent and specific derivatives.

Elucidation of Key Pharmacophoric Features

The pharmacological activities of naringin and its aglycone, naringenin, are attributed to several key structural features. The flavanone core, consisting of two benzene rings (A and B) linked by a chromane ring (C), is fundamental to its bioactivity. mdpi.com The presence and position of hydroxyl groups are critical. For instance, the antioxidant potential of flavonoids is often linked to the number and arrangement of hydroxyl groups. rsc.orgresearchgate.net The C2-C3 double bond, in conjunction with the 4-oxo group, is considered a critical functional group for the antioxidant potential of naringenin. nih.gov

The glycosidic moiety at position 7 also plays a significant role. While naringin itself has demonstrated numerous biological effects, its aglycone, naringenin, is often more potent due to the absence of the bulky sugar group, which can affect cell membrane interactions and bioavailability. mdpi.combiomedgrid.com

Impact of Structural Modifications on Biological Activity

Modifying the structure of this compound has a profound impact on its biological activity.

Alkylation and Esterification: Elongating the O-alkyl chain at the C-7 and C-4' positions of naringenin has been shown to significantly increase its antimicrobial activity. mdpi.com For example, 7-O-butylnaringenin displayed notable activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Oxime and Hydrazone Formation: The conversion of the C-4 carbonyl group to an oxime or hydrazone has consistently led to enhanced biological effects. Oxime derivatives of naringenin have demonstrated stronger cytotoxic activity on cancer cell lines compared to the parent compounds. nih.gov Similarly, naringin hydrazone derivatives have shown increased antibacterial potency, particularly those with electron-donating groups. rjpbcs.com The naringenin-4-quinoline hydrazone derivative exhibited a 6.5-fold increase in inhibitory activity against human liver cancer cells compared to naringenin. google.com

Metal Complexation: The chelation of metal ions to the 4-carbonyl and 5-hydroxyl groups generally enhances the biological activity. The Naringin-Cu(II) complex, for instance, showed higher antioxidant and anti-inflammatory activities than free naringin. nih.gov

Conjugation: The formation of conjugates, such as with silver nanoparticles, has been shown to dramatically increase the antibacterial potency of naringenin by several folds. nih.gov

These findings underscore the potential of semi-synthetic modifications to overcome the limitations of this compound and develop novel derivatives with superior therapeutic properties.

Rational Design Principles for Novel this compound-Derived Compounds

The rational design of novel compounds derived from this compound is a strategic process aimed at optimizing its physicochemical properties and enhancing its therapeutic potential. This endeavor primarily involves targeted molecular modifications guided by an understanding of the molecule's structure-activity relationships (SAR), computational modeling, and strategic synthetic approaches. The design process can commence from two primary starting points: direct modification of the intact naringin glycoside or modification of its aglycone, naringenin, following enzymatic or chemical hydrolysis.

A fundamental aspect of designing naringin-derived compounds is the analysis of structure-activity relationships. SAR studies provide crucial insights into how specific structural features of the naringin molecule and its derivatives correlate with their biological activity.

The Role of the Glycoside Moiety: The presence of the neohesperidose sugar at the C7 position is a defining feature of naringin. This bulky, hydrophilic group significantly influences the molecule's solubility and bioavailability. nih.gov However, for certain biological activities, this sugar can be a hindrance. For instance, studies on the antiviral effects against the Yellow Fever virus have shown that the aglycone form, naringenin, is a potent inhibitor, while the glycosylated forms, like naringin, show no antiviral effect. redalyc.org This suggests that for specific targets, a key design principle is the removal of the sugar moiety to unmask the active flavanone core. Conversely, modifying the glycoside region itself, such as through acylation, can enhance lipid solubility and improve cell membrane permeability, thereby increasing bioavailability while retaining the core flavonoid structure. mdpi.comresearchgate.net

Modification of the Flavanone Core (Naringenin): Once the sugar is removed, the naringenin aglycone presents several reactive sites for modification, primarily the hydroxyl groups at positions C4', C5, and C7, and the carbonyl group at C4. mdpi.com

Hydroxyl Groups (C4', C5, C7): The hydroxyl groups are common targets for alkylation and acylation. Research has demonstrated that elongating the O-alkyl chain at the C7 and C4' positions can significantly increase the antimicrobial activity of the resulting compounds against various bacteria. mdpi.com For example, 7-O-butylnaringenin has shown activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The C5-hydroxyl group is unique as it forms an intramolecular hydrogen bond with the C4-carbonyl group, which affects its reactivity. Selective acylation or deacetylation at this position requires specific synthetic strategies.

Carbonyl Group (C4): The C4-carbonyl group is another key site for modification. The synthesis of imine derivatives (Schiff bases), oximes, and hydrazones by reacting the carbonyl group has been shown to produce compounds with altered and sometimes enhanced biological activities. mdpi.com For example, introducing an oxime group (=NOH) in place of the carbonyl has been reported to enhance antifungal activity. mdpi.com

Table 1: Structure-Activity Relationship (SAR) Highlights for Naringin Derivatives

| Molecular Target/Modification | Structural Feature | Effect on Activity | Reference(s) |

| Glycoside Moiety | Presence of neohesperidose sugar at C7 | Decreases antiviral activity compared to aglycone. | redalyc.org |

| Acylation of the glycoside | Increases lipid solubility and membrane permeability. | mdpi.comresearchgate.net | |

| Flavanone Core (Naringenin) | Elongation of O-alkyl chain at C7 and C4' | Increases antimicrobial activity, particularly against Gram-positive bacteria. | mdpi.com |

| Introduction of an oxime group at C4 | Can enhance antifungal activity. | mdpi.com | |

| Substitution of the C4-carbonyl with imines | Can decrease antioxidant activity compared to naringin. | ||

| Planarity of the C-ring | A double bond in the C-ring (as in quercetin) promotes DNA intercalation, whereas the saturated C-ring in naringenin leads to groove binding. |

Computational chemistry and in silico modeling are indispensable tools in the rational design of naringin derivatives. These methods allow researchers to predict the interactions between a designed molecule and its biological target, thereby saving significant time and resources in the synthesis and screening phases.

Molecular Docking: This technique is widely used to simulate the binding of a ligand (the naringin derivative) into the active site of a target protein, such as an enzyme or receptor. By calculating binding affinities and analyzing intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can prioritize which derivatives to synthesize. For example, molecular docking has been used to screen naringin derivatives as potential inhibitors of glucosamine-6-phosphate synthase, an essential enzyme in microbes, revealing that derivatives with specific substitutions showed better binding scores than standard drugs. Docking studies have also been employed to understand how naringenin and its derivatives interact with targets relevant to cancer and vascular disease.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key physicochemical properties and structural descriptors that correlate with activity, QSAR can be used to predict the potency of novel, unsynthesized derivatives. This approach helps in optimizing lead compounds by suggesting modifications that are likely to improve their desired effects.

Table 2: Examples of Molecular Docking Studies with Naringin and Its Derivatives

| Ligand(s) | Target Protein/Enzyme | Key Finding/Binding Energy | Reference(s) |

| Naringin Derivatives | Glucosamine-6-phosphate synthase (1MOQ) | Specific imine derivatives showed higher dock scores and binding energies compared to standard antimicrobial drugs. | |

| Naringin | Breast cancer-related proteins (EGFR, HER2, Topoisomerase II) | Naringin demonstrated high binding affinity against multiple targets, suggesting its potential as a multi-targeted agent. | |

| Naringenin | Vascular Smooth Muscle Cell proteins (AKT1, SRC, VEGFA) | Naringenin showed stable binding to key proteins involved in cell proliferation and migration pathways. | |

| Naringin | Urea cycle enzymes | Naringin interacted with urea cycle enzymes with more hydrogen bonds and higher binding energy than the standard drug, sodium benzoate. | |

| Naringenin | Deoxyribonucleic acid (DNA) | Docking confirmed a groove-binding interaction mode with the DNA double helix. |

The synthesis of novel naringin derivatives is achieved through various chemical strategies. The chosen route often depends on whether the target modification is on the sugar moiety or the aglycone core.

Direct Modification of this compound: This approach involves chemical reactions that directly alter the intact naringin molecule. A common strategy is the formation of hydrazone or oxime derivatives by targeting the C4-carbonyl group of the flavanone structure. Another direct method is the acylation of the hydroxyl groups on the neohesperidose sugar, which can be achieved using chemical or enzymatic methods to improve lipophilicity. mdpi.com

Modification via the Naringenin Aglycone: A frequently used and versatile strategy involves a multi-step synthesis that begins with this compound as the raw material.

Protection: The process may start with the protection of specific hydroxyl groups to ensure that subsequent reactions occur only at the desired position. For example, benzylation is often used to protect the highly reactive 4'-hydroxyl group.

Hydrolysis: The glycosidic bond at C7 is cleaved, typically through acid hydrolysis, to release the sugar moiety and yield the (protected) naringenin aglycone.

Regioselective Modification: With other reactive sites blocked, the desired hydroxyl group (e.g., at C7 or C5) can be selectively modified through reactions like acylation or alkylation.

Deprotection: Finally, the protecting groups are removed (e.g., via hydrogenation to remove a benzyl group) to yield the final naringenin derivative. This multi-step route provides precise control over the final structure of the designed compound.

Mechanistic Investigations of Biological Activities: Pre-clinical Studies

In Vitro Cellular and Molecular Mechanisms

Anti-inflammatory Signaling Pathway Modulation

Naringin hydrate's anti-inflammatory capabilities are largely attributed to its ability to modulate critical signaling pathways that orchestrate the inflammatory response. In vitro studies have provided detailed insights into its interaction with the Nuclear Factor-kappa B (NF-κB) pathway, its regulation of inflammatory cytokine and chemokine expression, and its influence on other key inflammatory mediators like Toll-like Receptor 4 (TLR4) and Cyclooxygenase-2 (COX-2).

The NF-κB signaling pathway is a cornerstone of inflammatory processes, and its inhibition is a key aspect of naringin's anti-inflammatory action. In vitro studies have demonstrated that naringin and its aglycone, naringenin, can effectively suppress the activation of NF-κB. This inhibition is achieved by preventing the degradation of IκBα, a protein that keeps NF-κB sequestered in the cytoplasm. By stabilizing IκBα, naringin prevents the translocation of the p50/p65 subunit of NF-κB into the nucleus, thereby blocking the transcription of pro-inflammatory genes.

In models of osteoarthritis, naringin has been shown to attenuate NF-κB levels. Similarly, in human dermal fibroblasts stimulated with lipopolysaccharide (LPS), naringenin was found to dose-dependently reduce NF-κB activation. Studies using a luciferase reporter assay confirmed that naringenin effectively decreases the concentration of genes activated by NF-κB. This inhibitory effect on the NF-κB pathway has been observed across various cell types, including macrophages, chondrocytes, and endothelial cells, highlighting a fundamental mechanism of its anti-inflammatory potential.

Table 1: In Vitro Studies on this compound and NF-κB Pathway Inhibition

| Cell Type | Stimulus | Key Findings | Reference |

|---|---|---|---|

| Macrophages | Lipopolysaccharide (LPS) | Suppressed NF-κB activation. | |

| Human Dermal Fibroblasts | Lipopolysaccharide (LPS) | Attenuated NF-κB activity in a concentration-dependent manner. | |

| Primary Chondrocytes | Interleukin-1β (IL-1β) | Inhibited the phosphorylation of NF-κB. | |

| Human Nucleus Pulposus Cells | Interleukin-1β (IL-1β) | Downregulated the NF-κB signaling pathway. | |

| Murine Macrophages | Lipopolysaccharide (LPS) | Inhibited NF-κB activation. |

A direct consequence of NF-κB inhibition is the reduced expression of various pro-inflammatory cytokines and chemokines. In vitro studies have consistently shown that naringin and naringenin can significantly decrease the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

For instance, in LPS-stimulated macrophages, naringin has been shown to suppress the production of TNF-α and IL-6. In human dermal fibroblasts, naringenin dose-dependently reduced the levels of IL-6 and IL-1β. Furthermore, studies on lipid nanoparticles loaded with naringin demonstrated a significant decrease in the expression of TNF-α and Chemokine (C-C motif) ligand 3 (CCL-3) by 80% and 90%, respectively, and inhibited the effects of LPS on IL-1β and IL-6 production. This broad-spectrum regulation of inflammatory mediators underscores the potent anti-inflammatory capacity of naringin at the cellular level.

Table 2: In Vitro Effects of this compound on Inflammatory Cytokine and Chemokine Expression

| Cell Type | Stimulus | Cytokine/Chemokine | Effect | Reference |

|---|---|---|---|---|

| Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-6 | Suppression | |

| Human Dermal Fibroblasts | Lipopolysaccharide (LPS) | IL-6, IL-1β | Dose-dependent reduction | |

| THP-1 cell lines | Lipopolysaccharide (LPS) | TNF-α, CCL-3, IL-1β, IL-6 | Decreased expression | |

| Primary Chondrocytes | Interleukin-1β (IL-1β) | IL-6, TNF-α | Decreased secretion | |

| Human Nucleus Pulposus Cells | Interleukin-1β (IL-1β) | IL-6, TNF-α | Downregulated mRNA levels |

This compound also exerts its anti-inflammatory effects by targeting upstream signaling molecules and key inflammatory enzymes. Toll-like receptor 4 (TLR4) is a critical receptor that recognizes LPS and initiates the inflammatory cascade leading to NF-κB activation. In vitro studies have revealed that naringenin can inhibit the TLR4 protein, thereby dampening the downstream inflammatory response. In IL-1β-stimulated primary chondrocytes, naringenin was shown to inhibit the TLR4/TNF receptor-associated factor 6 (TRAF6)/NF-κB pathway.

Table 3: In Vitro Modulation of TLR4 and COX-2 by this compound

| Target | Cell Type | Stimulus | Key Findings | Reference |

|---|---|---|---|---|

| TLR4 | Primary Chondrocytes | Interleukin-1β (IL-1β) | Inhibited the TLR4/TRAF6/NF-κB pathway. | |

| TLR4 | Murine Macrophages | Lipopolysaccharide (LPS) | Suppressed the expression of TLR4. | |

| COX-2 | Human Dermal Fibroblasts | Lipopolysaccharide (LPS) | Downregulated COX-2 gene expression. | |

| COX-2 | Primary Chondrocytes | Interleukin-1β (IL-1β) | Decreased secretion of COX-2. | |

| COX-2 | Murine Macrophages | Lipopolysaccharide (LPS) | Suppressed the expression of COX-2. |

Regulation of Inflammatory Cytokine and Chemokine Expression (e.g., TNF-α, IL-6, IL-1β, CCL-3)

Antioxidant and Oxidative Stress Mitigation Pathways

In addition to its anti-inflammatory properties, this compound is a potent antioxidant. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is intimately linked to inflammation and various pathologies. Naringin combats oxidative stress through direct and indirect mechanisms.

Naringin and its aglycone, naringenin, possess the ability to directly scavenge a variety of free radicals. This activity is attributed to the presence of hydroxyl groups in their chemical structure, which can donate a hydrogen atom to stabilize free radicals. In vitro assays have quantified the free radical scavenging capacity of naringin against various radicals.

Table 4: In Vitro Direct Free Radical Scavenging Activity of this compound

| Radical Species | Assay | IC50 Value (Naringin) | IC50 Value (Naringenin) | Reference |

|---|---|---|---|---|

| DPPH Radical | DPPH Assay | 80 µg/ml | 264.44 µM | |

| Superoxide Radical | Superoxide Scavenging Assay | 104 µg/ml | 360.03 µM | |

| Nitric Oxide Radical | Nitric Oxide Scavenging Assay | 58 µg/ml | 185.6 µM | |

| Hydrogen Peroxide Radical | Hydrogen Peroxide Scavenging Assay | 70 µg/ml | 358.5 µM | |

| Hydroxyl Radical | Hydroxyl Radical Scavenging Assay | 70 µg/ml | 251.1 µM | |

| ABTS Radical Cation | ABTS Assay | 43.06% scavenging | 8.29 µg/ml | |

| Lipid Peroxidation | TBARS Assay | 64.7 ± 8.6 μM | 37.8 ± 4.4 μM |

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., Glutathione, Catalase)

This compound has been shown to bolster the body's intrinsic antioxidant defenses by augmenting the activity of various enzymatic and non-enzymatic antioxidants. Pre-clinical studies have demonstrated that treatment with naringin leads to an improvement in the levels of enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), glutathione reductase (GR), and glutathione S-transferase (GST), as well as the non-enzymatic antioxidant glutathione (GSH).

In animal models of liver injury, naringin administration significantly improved the status of these antioxidants. Similarly, in models of neurotoxicity, naringin pre-supplementation was found to increase levels of GSH and SOD. Studies have also indicated that naringin can elevate the levels of GSH and the activities of CAT and SOD in various tissues, thereby mitigating oxidative damage. For instance, in rats with thermally-induced burn injuries, oral naringenin treatment led to increased activity of SOD, catalase, and glutathione peroxidase. In models of doxorubicin-induced cardiotoxicity, naringin treatment increased the concentrations of CAT, GSH-Px, and SOD.

The mechanism behind this enhancement often involves the modulation of cellular signaling pathways. For example, naringenin, the aglycone of naringin, has been shown to protect against cardiomyocyte apoptosis by increasing the expression of endogenous antioxidant enzymes like SOD and CAT through the phosphorylation of ERK1/2 and nuclear translocation of Nrf2.

Table 1: Effects of this compound on Endogenous Antioxidant Enzymes

| Model System | Observed Effects | Key Enzymes/Antioxidants | Reference |

|---|---|---|---|

| Animal models of liver injury | Improved enzymatic and non-enzymatic antioxidants. | SOD, Catalase, GSH, GST, GR, GPx | |

| Doxorubicin-induced cardiotoxicity in vivo | Increased concentrations of antioxidant enzymes. | CAT, GSH-PX, SOD | |

| Rat model of hypertension | Increased serum SOD and GSH levels. | SOD, GSH | |

| Animal models of neurotoxicity | Increased levels of antioxidant markers. | GSH, SOD, Catalase | |

| Thermally-induced burn injury in rats | Increased activity of antioxidant enzymes in wounded skin. | SOD, Catalase, GPx, GST |

Inhibition of Lipid Peroxidation and Protein Carbonylation

This compound demonstrates a protective effect against cellular damage by inhibiting lipid peroxidation and protein carbonylation, which are key markers of oxidative stress. Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. Naringin has been shown to reduce the levels of lipid peroxidation markers, such as malondialdehyde (MDA). In various preclinical models, including those for liver injury and neurotoxicity, naringin treatment significantly decreased MDA levels.

Protein carbonylation is an irreversible oxidative modification of proteins that can lead to loss of protein function. It is considered a major marker of protein oxidation. Naringin has been reported to decrease protein carbonyl biomarkers. The amino acids most susceptible to carbonylation are arginine, lysine, proline, and threonine. By mitigating both lipid peroxidation and protein carbonylation, naringin helps to maintain cellular integrity and function in the face of oxidative stress.

Table 2: this compound's Effect on Lipid Peroxidation and Protein Carbonylation

| Biomarker | Effect of this compound | Model System/Context | Reference |

|---|---|---|---|

| Lipid Peroxidation (MDA) | Reduction in levels. | Animal models of liver injury. | |

| Lipid Peroxidation (MDA) | Reduction in levels. | Animal models of neurotoxicity. | |

| Protein Carbonylation | Decrease in biomarkers. | General reports on biological effects. |

Antineoplastic and Antiproliferative Mechanisms

Naringin and its aglycone, naringenin, have been shown to interfere with cancer development and progression through various mechanisms. These include modulating signaling pathways associated with proliferation, apoptosis, autophagy, and metastasis.

Cell Cycle Arrest Induction

Naringin and its aglycone naringenin have been demonstrated to inhibit the proliferation of cancer cells by inducing cell cycle arrest. This is a crucial mechanism for controlling tumor growth. Studies have shown that naringenin can cause an accumulation of cells in the G0/G1 and G2/M phases of the cell cycle in human hepatocellular carcinoma HepG2 cells.

The induction of cell cycle arrest is often mediated by the modulation of key regulatory proteins. For instance, in nasopharyngeal carcinoma cells, naringin was found to trigger G1 arrest by suppressing the expression of cyclin D1, cyclin A, and cyclin-dependent kinase 2 (CDK2), while upregulating the p21 protein. Similarly, in other cancer cell lines, naringenin has been reported to arrest the cell cycle in the G0/G1 phase, potentially through the upregulation of p21/WAF1, which is independent of p53. In bladder cancer cells, naringin has been observed to interfere with cell cycle progression, corroborating predictions of its cytostatic effects.

Table 3: Cell Cycle Arrest Induced by Naringin/Naringenin

| Cancer Cell Line | Phase of Arrest | Key Molecular Targets/Pathways | Reference |

|---|---|---|---|

| HepG2 (Hepatocellular Carcinoma) | G0/G1 and G2/M | p53 accumulation | |

| Nasopharyngeal Carcinoma Cells | G1 | Suppression of Cyclin D1, Cyclin A, CDK2; Upregulation of p21 | |

| K562 (Human Leukemia) | G0/G1 | Upregulation of p21/WAF1 | |

| Bladder Cancer Cells | Not specified | Modulation of cyclin/CDK complexes |

Apoptosis Pathway Activation (e.g., Bax/Bcl-2 Ratio, Caspase Activity)

Naringin and its aglycone, naringenin, have been shown to induce apoptosis, or programmed cell death, in various cancer cells. This is a key mechanism of their anticancer activity. The induction of apoptosis is often mediated through the intrinsic or mitochondrial pathway.

A critical step in this pathway is the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. Naringin and naringenin have been found to increase the ratio of Bax to Bcl-2, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases. Specifically, naringenin treatment has been shown to upregulate Bax expression and downregulate Bcl-2 expression in various cancer cell lines.

The activation of caspases, a family of proteases that execute apoptosis, is another hallmark of naringin-induced cell death. Studies have demonstrated that naringin and naringenin can increase the activity of key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8 and caspase-9. For example, in human hepatocellular carcinoma cells, naringenin treatment led to an increase in caspase-3 activity. In glioblastoma cells, naringenin treatment resulted in the upregulation of caspase-8 and caspase-3.

Table 4: Apoptosis Activation by Naringin/Naringenin

| Cancer Cell Line/Model | Effect on Bax/Bcl-2 Ratio | Effect on Caspase Activity | Reference |

|---|---|---|---|

| HepG2 (Hepatocellular Carcinoma) | Increased Bax/Bcl-2 ratio | Increased Caspase-3 activity | |

| Animal models of liver injury | Reduced Bax/Bcl-2 ratio | Reduced Caspase-3 activity | |

| Doxorubicin-induced cardiotoxicity | Increased Bcl-2, Decreased Bax | Not specified | |

| SGC-7901 (Gastric Cancer) | Increased Bax, Decreased Bcl-2 | Increased cleaved Caspase-3 | |

| Glioblastoma cells | Downregulation of Bcl-2 | Upregulation of Caspase-8 and Caspase-3 | |

| Hippocampal neurons (in vivo) | Increased Bcl-2, Decreased Bax | Decreased Caspase-8 and Caspase-3 mRNA |

Autophagy Modulation

Naringin and its aglycone, naringenin, have been found to modulate autophagy, a cellular process involving the degradation of cellular components. The role of autophagy in cancer is complex, as it can either promote cell survival or contribute to cell death.

In some cancer cell lines, naringin has been shown to induce autophagy-mediated growth inhibition. For example, in human gastric adenocarcinoma AGS cells, naringin treatment led to the formation of cytoplasmic vacuoles and autophagosomes, which was confirmed by the activation of autophagic proteins like Beclin-1 and LC3B. This induction of autophagy was associated with the suppression of the PI3K/Akt/mTOR signaling pathway. Similarly, in gastric cancer SNU-1 cells, Naringin activated autophagy by inhibiting the PI3K/AKT pathway and upregulating the expression of LC3B and Beclin-1.

Naringenin has also been shown to induce autophagy in certain cancer cells by activating the MAPK pathway and upregulating autophagy proteins Beclin-1 and LC3B. In some contexts, the modulation of autophagy by naringin and naringenin appears to be a mechanism for their anticancer effects.

Inhibition of Cancer Cell Migration and Invasion

A crucial aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis. Naringin and its aglycone, naringenin, have demonstrated the ability to inhibit these processes in various cancer cell types.

The inhibition of migration and invasion is often attributed to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell movement. Studies have shown that naringin and naringenin can suppress the expression and activity of MMP-2 and MMP-9 in various cancer cell lines, including glioblastoma and lung cancer.

The modulation of signaling pathways that regulate cell migration and invasion is another key mechanism. Naringin has been found to inhibit these processes by suppressing pathways such as the FAK/MMPs pathway in glioblastoma cells and the c-Src/Akt signaling pathway in melanoma cells. Furthermore, naringin can inhibit the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties, by regulating factors like N-cadherin and E-cadherin.

Table 5: Inhibition of Cancer Cell Migration and Invasion by Naringin/Naringenin

| Cancer Cell Line | Key Molecular Targets/Pathways | Observed Effect | Reference |

|---|---|---|---|

| Glioblastoma (U87 and U251) | FAK/MMPs pathway | Inhibition of metastasis and invasion | |

| Melanoma (A375) | c-Src/Akt signaling pathway | Decrease in cell migration and invasion | |

| Lung Cancer (A549) | MMP-2 and MMP-9 | Reduced cell migration | |

| Colorectal Cancer (HCT116) | Not specified | Inhibition of invasion and migration | |

| Osteosarcoma (MG63 and U2OS) | Zeb1, MMP-2 | Suppression of migration and invasion |

Anti-Angiogenesis Mechanisms

Naringin and its aglycone form, naringenin, have demonstrated notable anti-angiogenic properties in various preclinical models. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of this process is a key strategy in cancer therapy.

One of the primary mechanisms by which naringenin exerts its anti-angiogenic effects is through the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling. VEGF is a potent pro-angiogenic factor that stimulates the proliferation, migration, and tube formation of endothelial cells, the building blocks of blood vessels. Studies have shown that naringenin can suppress VEGF-induced vessel formation in vitro and in vivo. It has been demonstrated to inhibit the proliferation, migration, and capillary-like tube formation of Human Umbilical Vein Endothelial Cells (HUVECs). Furthermore, in an ex vivo rat aorta ring assay, naringenin potently suppressed the sprouting of microvessels.

The anti-angiogenic activity of naringenin is also linked to its ability to modulate key signaling molecules involved in the angiogenic cascade. Research has indicated that naringenin treatment can significantly reduce the gene expression of Tie-2, a receptor tyrosine kinase involved in vascular development, without affecting the expression of Angiopoietin-2 (Ang2). Additionally, naringenin has been found to inhibit angiogenesis by impairing intracellular calcium signaling, which is crucial for VEGF-induced responses. Some studies suggest that naringenin's anti-angiogenic effects are mediated through the ERRα/VEGF/KDR signaling pathway.

Table 1: Summary of Preclinical Findings on Anti-Angiogenesis Mechanisms of Naringin/Naringenin

| Model System | Key Findings | Reference |

|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of proliferation, migration, and tube formation. | |

| Rat Aorta Ring Assay | Suppression of microvessel sprouting. | |

| C57BL/6 Mice | Impairment of neovascularization. | |

| Human Endothelial Cell Model | Suppression of angiogenesis in vitro (proliferation, apoptosis, migration, tube-formation). | |

| Chick Chorioallantoic Membrane (CAM) Assay | Inhibition of physiological angiogenesis in vivo. |

Modulation of Oncogenic Signaling Pathways

Naringin and naringenin have been shown to interfere with several oncogenic signaling pathways that are frequently dysregulated in cancer, thereby inhibiting cancer cell growth and survival.

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell proliferation, growth, and survival. Its overactivation is a common feature in many cancers. Preclinical studies have demonstrated that naringin can inhibit the proliferation of colorectal cancer cells by repressing the PI3K/AKT/mTOR signaling pathway in a dose-dependent manner. This inhibition leads to the promotion of apoptosis in cancer cells. Naringenin has also been shown to inhibit this pathway, contributing to its anticancer effects.

The Mitogen-Activated Protein Kinase (MAPK) pathways , including ERK and p38, are also critical in regulating cell proliferation and survival. Naringenin has been observed to suppress the growth of melanoma cells (B16F10 and SK-MEL-28) by inhibiting the phosphorylation of ERK1/2 and JNK MAPKs. This inhibition of MAPK signaling is a potential mechanism for naringenin's anti-proliferative and pro-apoptotic effects in cancer cells.

Table 2: Oncogenic Signaling Pathways Modulated by Naringin/Naringenin in Preclinical Models

| Signaling Pathway | Effect of Naringin/Naringenin | Cancer Model | Reference |

|---|---|---|---|

| PI3K/AKT/mTOR | Inhibition | Colorectal Cancer | |

| PI3K/AKT/mTOR | Inhibition | Various Cancers | |

| ERK1/2 and JNK (MAPK) | Inhibition of phosphorylation | Melanoma |

Neuroprotective Mechanisms in Cellular Models

Naringin and its aglycone, naringenin, have demonstrated significant neuroprotective potential in a variety of cellular models, suggesting their therapeutic utility in neurodegenerative diseases.

Attenuation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is a key contributor to neuronal damage in neurodegenerative disorders. Naringenin has been shown to effectively attenuate neuroinflammation by targeting multiple inflammatory signaling pathways. It can reduce the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β. This is achieved, in part, by inhibiting the NF-κB signaling pathway, a central regulator of inflammation. Naringenin has been found to decrease the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. Furthermore, it can modulate the MAPK signaling pathway by suppressing the phosphorylation of JNK and ERK1/2 in microglial cells.

Reduction of Oxidative Neural Damage

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in neuronal cell death. Naringin and naringenin exhibit potent antioxidant properties that protect neurons from oxidative damage. They have been shown to reduce lipid peroxidation and increase the levels of endogenous antioxidants such as reduced glutathione. Naringenin can also restore the activity of acetylcholinesterase, an enzyme crucial for neurotransmission, which can be inhibited by oxidative stress. In cellular models, naringenin has been shown to suppress oxidative stress by reducing ROS generation and increasing the activity of antioxidant enzymes like superoxide dismutase (SOD).

Modulation of Tau Protein Expression and Amyloid-β Metabolism

The accumulation of amyloid-β (Aβ) plaques and hyperphosphorylated tau protein are pathological hallmarks of Alzheimer's disease. Preclinical studies indicate that naringin can beneficially modulate both of these pathological processes. Naringin has been shown to reduce the density and total number of Aβ plaques in the hippocampus of animal models. It can also decrease the levels of Aβ, amyloid precursor protein (APP), and tau proteins in the hippocampus. The mechanism for reducing Aβ may involve the inhibition of β-site APP cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ peptides.

Furthermore, naringin has been found to reduce the hyperphosphorylation of tau protein. This effect may be mediated by lowering the expression of cyclin-dependent kinase 5 (CDK5), an enzyme involved in tau phosphorylation. Naringenin has also been shown to reduce tau hyperphosphorylation by regulating the PI3K/Akt/GSK-3β pathway.

Metabolic Regulation at the Cellular Level

Naringenin has been shown to exert beneficial effects on cellular metabolism, which may contribute to its protective effects in various diseases. In the context of diabetes, naringenin has been reported to improve insulin sensitivity in insulin-resistant cells. It can enhance the expression of the LDL receptor, which is involved in cholesterol uptake, through a PI3K-mediated mechanism.

In pancreatic β-cells, naringenin has been shown to protect against streptozotocin-induced damage by activating the nuclear factor E2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. By activating Nrf2, naringenin enhances the cellular antioxidant defense and protects against oxidative stress-induced cell death.

Lipid Metabolism Modulation

Pre-clinical research indicates that naringin and its aglycone, naringenin, play a significant role in modulating lipid metabolism. In vivo studies using rat models with ethanol-induced hyperlipidemia demonstrated that naringenin supplementation could normalize levels of plasma and tissue total cholesterol (TC), triglycerides (TG), and free fatty acids (FFA). It also appeared to reduce the expression of HMG-CoA reductase, a critical enzyme in cholesterol synthesis. Concurrently, levels of high-density lipoprotein (HDL) and lipoprotein lipase, an enzyme that breaks down triglycerides, were increased. In high-cholesterol-diet-fed rabbits, naringin supplementation was found to significantly decrease plasma total cholesterol and LDL-C levels.

In vitro studies using 3T3-L1 adipocytes, a common cell line model for studying obesity, showed that naringenin treatment inhibited the accumulation of lipids. This was associated with a decrease in the protein expression of key markers involved in adipogenesis (the formation of fat cells), including peroxisome proliferator-activated receptor-gamma (PPARγ) and adiponectin. Further investigations into the molecular mechanisms suggest that naringenin's lipid-lowering effects may involve the inhibition of apolipoprotein B (APOB) secretion, as observed in oleic acid-stimulated human hepatocytes, and the promotion of rapid APOB degradation.

| Model System | Compound | Key Findings | Reference |

| Ethanol-fed Rats | Naringenin | Decreased plasma/tissue TC, TG, FFA; Decreased HMG-CoA reductase; Increased HDL and lipoprotein lipase. | |

| High-cholesterol-fed Rabbits | Naringin | Decreased plasma TC and LDL-C; Increased HDL-C/TC ratio. | |

| 3T3-L1 Adipocytes (in vitro) | Naringenin | Inhibited lipid accumulation; Decreased expression of PPARγ and adiponectin. | |

| Oleic acid-stimulated human hepatocytes (in vitro) | Naringenin | Inhibited APOB secretion; Increased rapid APOB degradation. |

Glucose Uptake and Insulin Signaling Pathway Modulation

Naringin and its metabolite naringenin have been shown to influence glucose homeostasis through various mechanisms in pre-clinical models. In high-fat diet (HFD)-induced obese rats, naringin treatment was observed to improve insulin sensitivity in skeletal muscle. This was evidenced by increased expression of insulin receptor substrate 1 (IRS-1) and glucose transporter type 4 (GLUT4), leading to enhanced glucose uptake and higher glycogen content in muscle tissue.

Cellular studies support these findings. In high glucose-treated HepG2 liver cells, both naringin and naringenin stimulated glucose uptake, an effect that occurred independently of insulin. This action was linked to the increased phosphorylation of AMP-activated protein kinase (AMPK) at the Thr172 residue. AMPK is a key energy sensor in cells that, when activated, can promote glucose uptake. Molecular docking simulations suggest that both compounds can bind to the γ-subunit of AMPK, potentially acting as positive modulators of its activation. However, in mature 3T3-L1 adipocytes, naringenin treatment was found to reduce insulin-stimulated glucose transport and GLUT4 translocation, suggesting a more complex, cell-type-specific role in glucose metabolism.

| Model System | Compound | Key Findings | Reference |

| High-Fat Diet-Induced Obese Rats | Naringin | Increased IRS-1 and GLUT4 expression; Enhanced muscle glucose uptake and glycogen content. | |

| High Glucose-Treated HepG2 Cells (in vitro) | Naringin & Naringenin | Stimulated glucose uptake (insulin-independent); Increased phosphorylation of AMPK. | |

| Mature 3T3-L1 Adipocytes (in vitro) | Naringenin | Reduced insulin-stimulated glucose transport and GLUT4 translocation. |

Enzyme and Receptor Interaction Profiling

Naringin and its aglycone naringenin are known to interact with cytochrome P450 (CYP450) enzymes, which are central to drug metabolism. The primary mechanism of action for naringenin is reported as the inhibition of specific CYP450 isoforms, notably CYP3A4 and CYP1A2. However, the inhibitory potency appears to differ between the glycoside (naringin) and the aglycone (naringenin).

In vitro studies using human liver microsomes have shown that naringin is a weak inhibitor of CYP3A4, with one study reporting only a 6% inhibition at a 100 µM concentration. In contrast, its aglycone, naringenin, demonstrated more potent inhibition of CYP3A4, causing a 39-64% reduction in activity at concentrations of 100-200 µM. Another study, however, suggested that naringenin does not substantially inhibit major CYP isoforms, including CYP3A4, with IC50 values greater than 10 μM, indicating a minimal potential for drug interactions.

Regarding CYP1A2, naringin is described as a competitive inhibitor. In vitro experiments using caffeine as a probe substrate found naringenin to be a potent competitive inhibitor of CYP1A2-mediated caffeine 3-demethylation, with a reported Ki (inhibition constant) of 7-29 µM. An in vivo study in mice showed that administration of naringin reduced the protein level of CYP1A2 by 38%, while its aglycone, naringenin, competitively inhibited benzo(a)pyrene hydroxylase activity (a marker for CYP1A activity) with a Ki of 39 µM.

| Enzyme Isoform | Compound | Inhibitory Effect | Key Data (Ki, % Inhibition) | Reference |

| CYP3A4 | Naringin | Weak competitive inhibitor | 6% inhibition at 100 µM | |

| CYP3A4 | Naringenin | Moderate competitive inhibitor | 39-64% inhibition at 100-200 µM | |

| CYP1A2 | Naringenin | Potent competitive inhibitor | Ki = 7-29 µM | |

| CYP1A2 | Naringin | Reduces protein expression | 38% decrease in protein level (in vivo) | |

| CYP1A (activity) | Naringenin | Competitive inhibitor | Ki = 39 µM |

Naringin and naringenin have been shown to interact with key digestive proteases. Spectroscopic and computational studies have investigated the binding of these flavonoids to trypsin and pepsin. The findings indicate that both naringenin and naringin can quench the intrinsic fluorescence of these enzymes through a static quenching mechanism, which implies the formation of a stable complex. Naringin was found to bind more firmly to both trypsin and pepsin compared to naringenin.

Thermodynamic analysis revealed that the binding is driven by a combination of hydrophobic forces, electrostatic interactions, and hydrogen bonding. Molecular docking simulations suggest that these interactions occur near the enzymes' active sites. Specifically, naringenin was predicted to bind close to the catalytic Ser-195 residue of trypsin, while naringin's interaction with pepsin involved the catalytic Asp-32 residue. Such direct interactions with catalytic amino acids suggest an inhibitory effect on the enzymes' activity. Further studies show that the interaction can induce conformational changes in both trypsin and pepsin. Another study noted that naringin could reduce the binding stability of the drug lovastatin to pepsin and α-chymotrypsin.

Pre-clinical research has identified naringenin, the aglycone of naringin, as an inhibitor of monoamine oxidase-B (MAO-B). MAO-B is an enzyme involved in the degradation of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.

In a bioassay-guided fractionation study, (S)-Naringenin was isolated as the active MAO-inhibitory compound from Mentha aquatica. It exhibited preferential inhibition of MAO-B over MAO-A, with a reported half-maximal inhibitory concentration (IC50) of 288 µM for MAO-B, compared to 955 µM for MAO-A. Molecular docking and dynamics simulations have further explored this interaction, confirming that naringenin binds strongly within the substrate-binding site of the MAO-B enzyme. The simulations showed that naringenin forms stable interactions with key residues in the active site, such as Tyr326 and Leu171, supporting its role as a potential inhibitor of MAO-B function.

| Compound | Enzyme | Inhibitory Activity (IC50) | Reference |

| (S)-Naringenin | MAO-B | 288 ± 18 µM | |

| (S)-Naringenin | MAO-A | 955 ± 129 µM |

Naringin has been identified as an inhibitor of carbonic anhydrase (CA), a family of metalloenzymes involved in various physiological processes. A study investigating the potential of naringin to ameliorate cardiac hypertrophy focused on its interaction with the isoform Carbonic Anhydrase II (CA-II).

The research demonstrated that naringin effectively inhibited CA-II activity with a half-maximal inhibitory concentration (IC50) of 82.99 nM. This inhibitory effect was more potent than that of its aglycone, naringenin, and another flavonoid, quercetin, under the same experimental conditions. In silico molecular docking and simulation analyses supported this finding, showing that naringin binds strongly to the CA-II active site with a docking score of -9.55 kcal/mol, forming stable hydrogen bond interactions with key amino acid residues. These findings suggest that naringin's biological effects may, in part, be mediated through the direct inhibition of carbonic anhydrase activity.

Monoamine Oxidase-B (MAO-B) Inhibition

In Vivo Pre-clinical Animal Models and Mechanistic Exploration

This compound, a prominent flavanone glycoside found in citrus fruits, has been the subject of numerous pre-clinical investigations to explore its potential therapeutic applications. These in vivo studies, utilizing various animal models, have provided significant insights into the mechanistic pathways through which naringin exerts its biological effects.

Anti-inflammatory Efficacy in Animal Models (e.g., Arthritis, Colitis, Airway Inflammation)